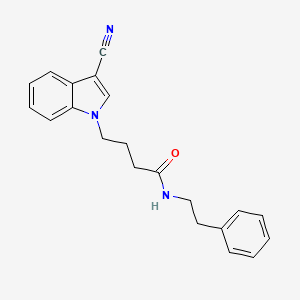![molecular formula C23H16O2 B14177809 3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 923037-30-3](/img/structure/B14177809.png)
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one is a complex organic compound that features a unique structure combining naphthalene, furan, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one typically involves the condensation of 1-naphthol with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. It has been found to inhibit NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. This inhibition can lead to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-1-yl)oxiran-2-yl: Shares the naphthalene and furan moieties but differs in the presence of an oxirane ring.
5-(Naphthalen-1-yl)furan-2-carbaldehyde: Contains the naphthalene and furan groups but has an aldehyde functional group instead of the prop-2-en-1-one structure.
4-Ethoxynaphthalen-1-yl(furan-2-yl)methanone: Similar structure with an ethoxy group and a methanone linkage.
Uniqueness
3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one is unique due to its combination of naphthalene, furan, and phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
923037-30-3 |
|---|---|
Molecular Formula |
C23H16O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(5-naphthalen-1-ylfuran-2-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H16O2/c24-22(18-8-2-1-3-9-18)15-13-19-14-16-23(25-19)21-12-6-10-17-7-4-5-11-20(17)21/h1-16H |
InChI Key |
LNPSLGMOGPNIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-3-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14177731.png)
![Ethyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14177738.png)
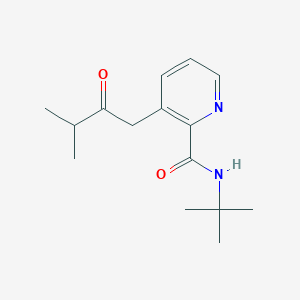

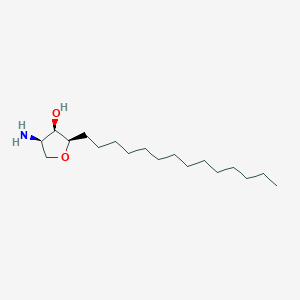
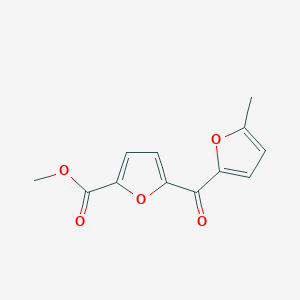

![N-[(1R)-3-Oxocyclopentane-1-carbonyl]-2-propyl-L-histidyl-L-prolinamide](/img/structure/B14177773.png)
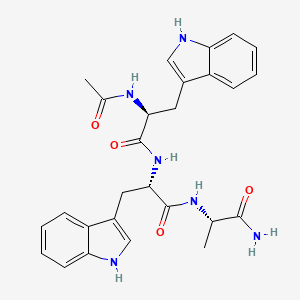
![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)

![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)
